molecular formula C7H4ClN3O2 B1435216 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid CAS No. 2060591-07-1

5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B1435216
CAS No.: 2060591-07-1
M. Wt: 197.58 g/mol
InChI Key: SOGMLKVXOSFDRA-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the pyrazolopyridine family, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities. The presence of both a chloro substituent and a carboxylic acid functional group on the core structure makes it a versatile precursor for further synthetic modification, enabling the exploration of structure-activity relationships in drug discovery programs. The pyrazolopyridine core is a bioisostere of purine bases, which allows derivatives to interact with a variety of enzyme targets . Researchers utilize this scaffold in the development of compounds for potential therapeutic areas, including as inhibitors for kinases and phosphodiesterases (PDEs) . Its applications extend to the investigation of treatments for central nervous system (CNS) disorders, neurodegenerative diseases, and psychiatric conditions . The specific pattern of substituents on this analog is engineered to offer researchers a valuable starting point for creating targeted libraries of molecules. Applications: This compound is intended for use as a building block in organic synthesis and medicinal chemistry research. It is particularly useful for constructing more complex molecules for biological evaluation. Notice: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(9-4)6(7(12)13)11-10-3/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGMLKVXOSFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves:

  • Formation of the pyrazolo[4,3-b]pyridine core by cyclization of hydrazinopyridine derivatives with maleate esters.
  • Introduction of the chlorine substituent at the 5-position of the pyrazole ring via chlorination.
  • Oxidation to form the pyrazole ring system.
  • Hydrolysis of ester intermediates to the corresponding carboxylic acid.

This approach is preferred due to its relatively high yields, mild reaction conditions, and straightforward workup.

Stepwise Preparation Method

Step Reaction Description Reagents/Conditions Notes Yield/Outcome
1 Cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate 3-hydrazinopyridine·2HCl + dialkyl maleate, alkali metal alkoxide (e.g., sodium ethoxide), C1-C4 aliphatic alcohol solvent, 25–100 °C Stoichiometric or slight excess of dialkyl maleate; base in 2-5 fold excess; solvent and base alkoxide typically match Produces alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) High yield, clean reaction
2 Chlorination of intermediate (10a) Chlorinating agent (phosphoryl chloride preferred), inert organic solvent (acetonitrile), 25–100 °C Chlorinating reagent in 1.1–10 fold excess; solvent inert to chlorinating agent Forms alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) Efficient chlorination, good selectivity
3 Oxidation to pyrazole Suitable oxidizing agent (details not always specified), conditions to aromatize the pyrazole ring Converts dihydro-pyrazole to aromatic pyrazole Produces alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) Good yields reported
4 Hydrolysis of ester to acid Acidic or basic hydrolysis (e.g., dilute H2SO4 or HCl), ambient to moderate temperature Converts ester to carboxylic acid Yields 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) High yield (>90%) with simple workup
5 Optional decarboxylation (if required) Heating or chemical decarboxylation Removes carboxyl group if needed for further transformations Produces 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives Process depends on target compound

Alternative Synthetic Routes

  • Some methods start from compound V (a precursor) and involve diazotization with sodium nitrite under acidic conditions at low temperatures (0 to 5 °C), followed by cyclization and esterification steps, giving high yields (>90%) under mild conditions.
  • The use of dilute sulfuric acid or hydrochloric acid in the hydrolysis step is preferred for ease of handling and purification.
  • The cyclization step is often performed in the presence of alkali metal alkoxides such as sodium ethoxide in ethanol, which serves both as base and solvent, streamlining the process.

Detailed Research Findings

Reaction Conditions and Optimization

  • The cyclization reaction benefits from controlled temperature (25–100 °C) to optimize yield and minimize side reactions.
  • Chlorination with phosphoryl chloride in acetonitrile is preferred for its efficiency and selectivity over other chlorinating agents like phosphorus pentachloride.
  • The molar ratios of reagents are critical; for example, using a 1:1 to 1:2 molar ratio of compound V to sodium nitrite in diazotization ensures high conversion without excess reagent waste.
  • Hydrolysis under dilute acid conditions avoids harsh conditions that could degrade the pyrazolo[4,3-b]pyridine core.

Yield and Purity

  • The overall yield of the multi-step synthesis is generally high, often exceeding 90% in key steps like hydrolysis and cyclization.
  • The methods allow for relatively straightforward isolation and purification, often by simple filtration or crystallization, due to the stability of the intermediates and final acid form.

Summary Table of Key Preparation Parameters

Parameter Preferred Range/Value Comments
Cyclization temperature 25–100 °C Controlled heating improves yield
Chlorination reagent Phosphoryl chloride (POCl3) Preferred for selectivity
Chlorination solvent Acetonitrile Inert and compatible with POCl3
Base for cyclization Sodium ethoxide or similar alkoxide Matches solvent for efficiency
Acid for hydrolysis Dilute H2SO4 or HCl Mild, easy to handle
Molar ratio (compound V : NaNO2) 1:1 to 1:2 Optimizes diazotization
Yield (hydrolysis step) >90% High efficiency, simple workup

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).

    Oxidation: Performed using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Conducted in the presence of palladium catalysts such as Pd(PPh3)4 and bases like triethylamine (Et3N).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrazole ring.

    Reduction Products: Dihydro derivatives of the pyrazolopyridine ring.

    Coupling Products: Biaryl or aryl-heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is primarily recognized for its role as a building block in the synthesis of bicyclic lactams, which are important in the development of kinase inhibitors. Notably, it has been identified as a precursor for RIP1 kinase inhibitors, which are crucial in targeting cell death pathways and have potential therapeutic applications in diseases such as cancer and neurodegenerative disorders .

Anticancer Research

Recent studies have explored the use of this compound in anticancer therapies. The inhibition of RIP1 kinase is linked to the modulation of necroptosis, a form of programmed cell death that can be exploited to eliminate cancer cells. By designing derivatives of this compound, researchers aim to enhance selectivity and potency against various cancer types .

Neurodegenerative Disease Studies

The compound's ability to modulate cell death pathways has made it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By influencing RIP1 kinase activity, it may help in developing therapies that protect neuronal cells from apoptosis and necroptosis, thus preserving cognitive function .

Case Study 1: Development of RIP1 Kinase Inhibitors

In a study published in a prominent pharmacology journal, researchers synthesized several derivatives of this compound to evaluate their efficacy as RIP1 kinase inhibitors. The study demonstrated that certain modifications to the chemical structure significantly increased inhibitory activity against RIP1 kinase compared to the parent compound. This highlights the compound's utility as a scaffold for drug design aimed at treating conditions associated with dysregulated necroptosis .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of derivatives derived from this compound in cellular models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death induced by toxic agents, suggesting their potential role in therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit kinases by binding to the ATP-binding site, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Table 1: Key Halogenated Pyrazolo-Pyridine Carboxylic Acids

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid Cl at C5, COOH at C3 94220-45-8 C₇H₄ClN₃O₂ 213.6 Kinase inhibitor synthesis
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid Br at C5, COOH at C3 1884502-13-9 C₇H₄BrN₃O₂ 258.0 Anticancer intermediates
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Br at C5, COOH at C3 (isomer) 1403767-19-0 C₇H₄BrN₃O₂ 258.0 Structure-activity studies

Key Observations :

  • Positional Isomerism : Pyrazolo[3,4-b]pyridine isomers (e.g., CAS 1403767-19-0) exhibit distinct electronic properties due to altered nitrogen positioning, influencing binding affinity in target proteins .
Substituted Derivatives with Additional Functional Groups

Table 2: Complex Substituted Analogs

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
5-Chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cl at C5, COOH at C4, methyl at C3/C6, benzyl at N1 1011397-37-7 C₁₉H₁₈ClN₃O₂ 355.8 Enhanced steric bulk; anticancer lead
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cl at C4, COOH at C5, methyl at C1/C3 175201-94-2 C₉H₈ClN₃O₂ 225.6 Altered substitution pattern; solubility challenges
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid Pyrrolo[2,3-b]pyridine core (vs. pyrazolo) 2089910-88-1 C₈H₅ClN₂O₂ 196.6 Distinct heterocyclic scaffold; unstudied bioactivity

Key Observations :

  • Steric Modifications : Benzyl and cyclopropyl substituents (e.g., CAS 1011397-37-7) improve target selectivity in kinase inhibitors but reduce aqueous solubility .

Table 3: Physicochemical Properties

Compound Name XLogP3* Predicted Solubility (mg/mL) Synthetic Route Complexity
This compound 1.2 0.8 (low) Moderate (3–4 steps)
5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid 1.8 0.5 (low) Moderate (similar to Cl analog)
5-Chloro-3,6-dimethyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 3.7 <0.1 (very low) High (5+ steps)

*XLogP3 values estimated from analogs with similar substituents .

Biological Activity

5-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases by binding to the ATP-binding site, which modulates cell signaling pathways associated with cancer proliferation and apoptosis induction .
  • Receptor Binding : It interacts with various receptors, influencing biochemical pathways that may lead to therapeutic effects in neurological disorders and cancer treatment .

Anticancer Properties

Recent studies have demonstrated the potential of this compound as an anticancer agent:

  • Cell Proliferation : It has been observed to suppress cell proliferation in several cancer cell lines by inducing apoptosis. For example, in vitro assays indicated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties:

  • Neurodegenerative Disorders : The compound has been explored for its ability to enhance neuronal survival in models of neurodegeneration, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveEnhances neuronal survival in neurodegenerative models
Enzyme InhibitionInhibits kinase activity, affecting cell signaling

Case Study: Anticancer Activity

In a study evaluating various pyrazolopyridine derivatives, this compound was identified as one of the most potent inhibitors of tumor growth in xenograft models. The study reported a reduction in tumor volume by approximately 50% compared to controls after treatment for four weeks. Mechanistic studies revealed that the compound effectively inhibited the phosphorylation of key proteins involved in cell cycle regulation .

Q & A

Q. How are multi-step synthetic routes designed to minimize byproduct formation in complex derivatives?

  • Methodological Answer : Orthogonal protection strategies (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions. Process Analytical Technology (PAT) tools (e.g., in situ FTIR) monitor intermediate formation in real time. Design of Experiments (DoE) optimizes parameters like temperature and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
Reactant of Route 2
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5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

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